3,6-Dimethoxy-1,4A,8-trimethyl-4A,10-dihydroanthracene
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Overview
Description
3,6-Dimethoxy-1,4A,8-trimethyl-4A,10-dihydroanthracene is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by its unique structure, which includes methoxy groups and methyl substitutions. Anthracene derivatives are known for their applications in various fields, including organic electronics, photophysics, and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethoxy-1,4A,8-trimethyl-4A,10-dihydroanthracene typically involves the substitution of anthracene at specific positions. One common method is the methylation and methoxylation of anthracene derivatives. This can be achieved through the use of reagents such as methyl iodide and sodium methoxide under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often utilize catalytic processes to ensure high yield and purity. The use of environmentally benign solvents and reagents is also a consideration in industrial settings to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3,6-Dimethoxy-1,4A,8-trimethyl-4A,10-dihydroanthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce new functional groups at specific positions on the anthracene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield anthraquinones, while reduction can produce dihydroanthracenes .
Scientific Research Applications
3,6-Dimethoxy-1,4A,8-trimethyl-4A,10-dihydroanthracene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3,6-Dimethoxy-1,4A,8-trimethyl-4A,10-dihydroanthracene involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
9,10-Dimethylanthracene: Known for its high fluorescence quantum yield and applications in photophysics.
Anthraquinone: Widely used in dye production and as a precursor in organic synthesis.
1,4-Dimethoxyanthracene:
Uniqueness
3,6-Dimethoxy-1,4A,8-trimethyl-4A,10-dihydroanthracene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
404337-64-0 |
---|---|
Molecular Formula |
C19H22O2 |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
2,7-dimethoxy-4,5,8a-trimethyl-9H-anthracene |
InChI |
InChI=1S/C19H22O2/c1-12-6-15(20-4)8-14-10-19(3)11-16(21-5)7-13(2)18(19)9-17(12)14/h6-9,11H,10H2,1-5H3 |
InChI Key |
KDVZDUYLOXPVQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1C=C3C(=CC(=CC3(C2)C)OC)C)OC |
Origin of Product |
United States |
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